N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride
Overview
Description
N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a difluoroethyl group and a methylamine group
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 2,2-difluoroethyl group, are known to be important lipophilic hydrogen bond donors in medicinal chemistry . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The 2,2-difluoroethyl group is known to modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity .
Pharmacokinetics
The presence of fluorine atoms in the n-ethyl groups can control the solubility of similar compounds in water , which could impact bioavailability.
Result of Action
The c–f bonds in similar compounds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores .
Action Environment
The thermoresponsive properties of similar fluorinated polyacrylamides can be controlled by changing the number of fluorine atoms in n-ethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of amines using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions, making it suitable for the synthesis of various difluoroethylated compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of difluoroethylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique difluoroethyl group can modulate the lipophilicity and acidity of target compounds, making it valuable in drug design .
Biology
In biological research, this compound can be used to study the effects of difluoroethyl groups on biological activity. Its incorporation into bioactive molecules can enhance binding affinity and metabolic stability .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoroethyl group can serve as a bioisostere for other functional groups, potentially leading to the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with improved properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-N-methylpiperidine: Similar structure but lacks the amine group.
N-methylpiperidin-4-amine: Lacks the difluoroethyl group.
N-(2,2-difluoroethyl)piperidin-4-amine: Lacks the methyl group.
Uniqueness
N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both the difluoroethyl and methylamine groups on the piperidine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and hydrogen bonding capability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2.2ClH/c1-12(6-8(9)10)7-2-4-11-5-3-7;;/h7-8,11H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJPXQVDMDUNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)F)C1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354962-65-4 | |
Record name | N-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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